molecular formula C8H7NO3S B12522033 (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl thiocyanate CAS No. 675833-53-1

(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl thiocyanate

Cat. No.: B12522033
CAS No.: 675833-53-1
M. Wt: 197.21 g/mol
InChI Key: JQSYJYXRMKSGFK-UHFFFAOYSA-N
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Description

(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl thiocyanate is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a methoxy group, a thiocyanate group, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl thiocyanate typically involves the reaction of 5-methoxy-4-oxo-4H-pyran-2-ylmethyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control of reaction conditions, higher yields, and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl thiocyanate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to a thiol or other reduced forms.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl thiocyanate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl thiocyanate
  • (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl chloride
  • (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl bromide

Uniqueness

(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl thiocyanate is unique due to the presence of both a methoxy group and a thiocyanate group in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

675833-53-1

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

(5-methoxy-4-oxopyran-2-yl)methyl thiocyanate

InChI

InChI=1S/C8H7NO3S/c1-11-8-3-12-6(2-7(8)10)4-13-5-9/h2-3H,4H2,1H3

InChI Key

JQSYJYXRMKSGFK-UHFFFAOYSA-N

Canonical SMILES

COC1=COC(=CC1=O)CSC#N

Origin of Product

United States

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